molecular formula C18H23FN6O B2939577 1-(4-(Dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-(3-fluorophenyl)urea CAS No. 1797815-87-2

1-(4-(Dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-(3-fluorophenyl)urea

Cat. No.: B2939577
CAS No.: 1797815-87-2
M. Wt: 358.421
InChI Key: VXDQLBRMZAOOJI-UHFFFAOYSA-N
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Description

1-(4-(Dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-(3-fluorophenyl)urea is a useful research compound. Its molecular formula is C18H23FN6O and its molecular weight is 358.421. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthesis of O-Mannich Bases : A study detailed the synthesis of O-Mannich bases of dihydropyrimidinones, exploring their antitumor activities. These compounds, related to the queried chemical structure, show promise in developing novel antitumor agents (K. Venkateshwarlu et al., 2014).

  • Conformational Studies : Research into heterocyclic ureas (amides) demonstrated their ability to form multiply hydrogen-bonded complexes, indicating potential applications in the design of new materials and molecular sensors (P. Corbin et al., 2001).

  • Synthesis of Cytotoxic Heterocyclic Compounds : The creation of new pyridine, pyrimidine, and isoxazole derivatives bearing certain substituents was explored for their cytotoxic properties, highlighting the utility in drug development (S. Y. Mansour et al., 2020).

Material Science and Supramolecular Chemistry

  • Supramolecular Assembly : A study showed that 2-ureido-4[1H]-pyrimidinone derivatives exhibit a sensitive response to specific ions, demonstrating their potential in developing supramolecular materials with tunable properties (Maosheng Yu et al., 2011).

Pharmacological Research and Drug Development

  • Metabolism of Flumatinib : Research on the metabolism of flumatinib, a tyrosine kinase inhibitor, in patients with chronic myelogenous leukemia (CML) identified main metabolic pathways, aiding in the understanding of its pharmacokinetics and optimizing therapeutic strategies (Aishen Gong et al., 2010).

Conformational and Tautomeric Studies

  • Tautomeric Control : The study on ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine and its derivatives highlighted the control of tautomerism through conformational states, suggesting applications in molecular sensing and switching (Adam Kwiatkowski et al., 2019).

Properties

IUPAC Name

1-[4-(dimethylamino)-2-piperidin-1-ylpyrimidin-5-yl]-3-(3-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN6O/c1-24(2)16-15(12-20-17(23-16)25-9-4-3-5-10-25)22-18(26)21-14-8-6-7-13(19)11-14/h6-8,11-12H,3-5,9-10H2,1-2H3,(H2,21,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDQLBRMZAOOJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)NC2=CC(=CC=C2)F)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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